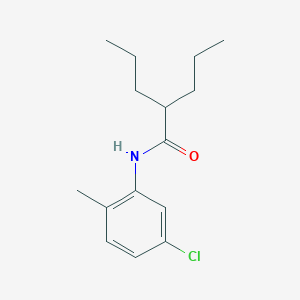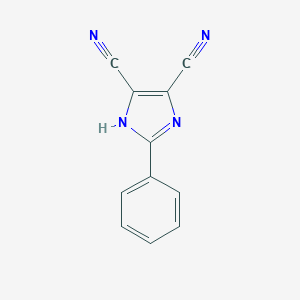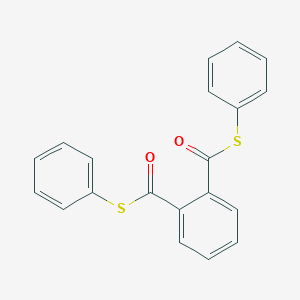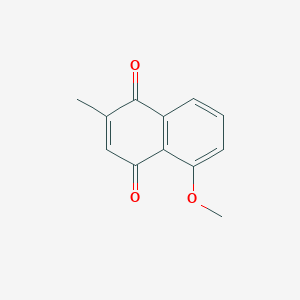
N-(5-chloro-2-methylphenyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-propylpentanamide, commonly known as Clonazolam, is a chemical compound that belongs to the class of benzodiazepines. The compound was first synthesized in the 1970s and has gained popularity in recent years due to its potent anxiolytic and sedative effects. Clonazolam is commonly used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system.
Wirkmechanismus
Clonazolam works by binding to the GABA-A receptor in the brain, which enhances the effects of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain, leading to a calming effect. By enhancing the effects of GABA, Clonazolam can reduce anxiety, promote relaxation, and induce sleep.
Biochemische Und Physiologische Effekte
Clonazolam has a number of biochemical and physiological effects on the body. The compound can reduce anxiety, promote relaxation, induce sleep, and reduce seizures. Clonazolam can also cause drowsiness, dizziness, and impaired coordination, making it important to use the compound with caution.
Vorteile Und Einschränkungen Für Laborexperimente
Clonazolam has a number of advantages and limitations for use in lab experiments. The compound is highly potent, making it useful for studying the effects of benzodiazepines on the central nervous system. However, the compound is also highly addictive and can cause dependence with prolonged use. Additionally, the compound can cause drowsiness and impaired coordination, which can make it difficult to perform certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Clonazolam. One potential area of research is the development of new benzodiazepine compounds that have fewer side effects and are less addictive than Clonazolam. Additionally, research could focus on the long-term effects of Clonazolam use and its potential for causing dependence and withdrawal symptoms. Finally, research could focus on the use of Clonazolam in combination with other drugs to enhance its therapeutic effects and reduce its side effects.
Synthesemethoden
Clonazolam can be synthesized using a variety of methods, but the most common method involves reacting 5-chloro-2-methylbenzoic acid with propylamine to form N-(5-chloro-2-methylphenyl)propylamine. The resulting compound is then reacted with 2-bromo-1-phenylpentan-1-one to form Clonazolam.
Wissenschaftliche Forschungsanwendungen
Clonazolam is commonly used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system. The compound has been shown to have potent anxiolytic and sedative effects, making it useful in the treatment of anxiety disorders and insomnia. Clonazolam has also been shown to have anticonvulsant properties, making it useful in the treatment of seizures.
Eigenschaften
CAS-Nummer |
21056-29-1 |
|---|---|
Produktname |
N-(5-chloro-2-methylphenyl)-2-propylpentanamide |
Molekularformel |
C15H22ClNO |
Molekulargewicht |
267.79 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H22ClNO/c1-4-6-12(7-5-2)15(18)17-14-10-13(16)9-8-11(14)3/h8-10,12H,4-7H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
DLVXXPFDZWYPJW-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)Cl)C |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)Cl)C |
Andere CAS-Nummern |
21056-29-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)







![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)



